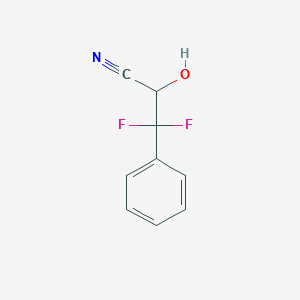

3,3-difluoro-2-hydroxy-3-phenylpropanenitrile

Descripción

Propiedades

IUPAC Name |

3,3-difluoro-2-hydroxy-3-phenylpropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO/c10-9(11,8(13)6-12)7-4-2-1-3-5-7/h1-5,8,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPDOYORDOKWYNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C#N)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 3,3-difluoro-2-hydroxy-3-phenylpropanenitrile involves several steps. One common synthetic route includes the reaction of 3-phenylpropionitrile with fluorinating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the selective introduction of fluorine atoms at the desired positions . Industrial production methods may involve large-scale reactions in specialized reactors to achieve high yields and purity.

Análisis De Reacciones Químicas

3,3-difluoro-2-hydroxy-3-phenylpropanenitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

3,3-difluoro-2-hydroxy-3-phenylpropanenitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a probe to study enzyme activities and metabolic pathways.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 3,3-difluoro-2-hydroxy-3-phenylpropanenitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activities. The fluorine atoms enhance the compound’s stability and bioavailability, making it a valuable tool in biochemical studies .

Comparación Con Compuestos Similares

3,3-difluoro-2-hydroxy-3-phenylpropanenitrile can be compared with other similar compounds, such as:

2,3-Difluorophenol: Similar in having fluorine atoms and a hydroxyl group but lacks the nitrile group.

3-Hydroxy-3-phenylpropionitrile: Similar in having a hydroxyl and nitrile group but lacks the fluorine atoms.

The uniqueness of this compound lies in its combination of functional groups, which provides distinct chemical and biological properties.

Actividad Biológica

3,3-Difluoro-2-hydroxy-3-phenylpropanenitrile (DFHPPN) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of DFHPPN, including its mechanisms of action, pharmacological properties, and relevant case studies.

The biological activity of DFHPPN is primarily attributed to its ability to modulate various biochemical pathways. It has been shown to interact with specific receptors and enzymes involved in inflammatory processes and cellular signaling.

Target Receptors

- Cytokine Receptors : DFHPPN may influence the signaling pathways associated with pro-inflammatory cytokines, potentially modulating immune responses.

- Enzymatic Inhibition : Preliminary studies suggest that DFHPPN could inhibit certain enzymes related to metabolic pathways, affecting cell proliferation and survival.

Antimicrobial Activity

DFHPPN has demonstrated antimicrobial properties against various pathogens. The compound's efficacy was tested in vitro against Gram-positive and Gram-negative bacteria, showing significant inhibition zones compared to controls.

| Organism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Cytotoxicity and Anticancer Potential

In cancer research, DFHPPN has been evaluated for its cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The results indicated that DFHPPN induces apoptosis in these cells through the activation of caspase pathways.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | 25 |

| A549 (Lung cancer) | 30 |

Case Studies

- Study on Antimicrobial Efficacy : A recent study assessed the antimicrobial efficacy of DFHPPN against Staphylococcus aureus in a clinical setting. The results indicated a significant reduction in bacterial load when treated with DFHPPN compared to standard antibiotics .

- Cytotoxic Effects in Cancer Cells : A laboratory investigation explored the effects of DFHPPN on MCF-7 cells, revealing that treatment led to increased apoptosis markers such as annexin V positivity and DNA fragmentation .

Q & A

Basic: What synthetic strategies are most effective for preparing 3,3-difluoro-2-hydroxy-3-phenylpropanenitrile, and how do reaction parameters impact yield?

Methodological Answer:

The synthesis typically involves fluorination of a propanenitrile precursor. For example, nucleophilic substitution using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® can introduce fluorine atoms at the 3-position. Key steps include:

- Precursor Selection : Starting with 2-hydroxy-3-phenylpropanenitrile, fluorination is optimized under anhydrous conditions at −78°C to minimize side reactions.

- Purification : Post-fluorination, column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC ensures high purity (>95%).

- Yield Optimization : Excess fluorinating agents (1.5–2.0 equiv.) improve yields, but temperature control is critical to avoid decomposition .

Basic: How is the molecular structure of this compound validated experimentally?

Methodological Answer:

Multi-nuclear NMR spectroscopy is pivotal:

- ¹⁹F NMR : Confirms fluorine substitution (δ −110 to −120 ppm for CF₂ groups).

- ¹H NMR : Hydroxyl proton appears as a broad singlet (~δ 5.5 ppm), while aromatic protons resonate at δ 7.2–7.8 ppm.

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., O–H···N≡C interactions). PubChem data (InChIKey, SMILES) provide additional validation .

Advanced: How do the electronic effects of difluorination at the 3-position alter reactivity compared to mono-fluorinated analogs?

Methodological Answer:

The CF₂ group exerts strong electron-withdrawing effects, enhancing electrophilicity at the nitrile carbon. Comparative studies with mono-fluoro analogs (e.g., 3-fluoro-2-hydroxy-3-phenylpropanenitrile) show:

- Reactivity : Difluorination increases susceptibility to nucleophilic attack (e.g., in hydrolysis or Grignard reactions).

- Biological Activity : CF₂ groups improve metabolic stability compared to non-fluorinated analogs, as seen in similar fluorophenyl propanenitriles .

Advanced: What chiral resolution techniques are effective for enantioselective synthesis of this compound?

Methodological Answer:

Enantiomeric purity is challenging due to the hydroxyl group’s stereogenic center. Effective methods include:

- Chiral HPLC : Using amylose-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases.

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer, achieving >90% ee .

Advanced: How does the hydroxyl group influence hydrogen-bonding networks in solid-state structures?

Methodological Answer:

X-ray studies of analogous compounds (e.g., 3-hydroxy-3,3-diphenylpropanenitrile) reveal:

- Hydrogen Bonding : O–H···N≡C interactions form dimeric or chain-like motifs, influencing crystal packing.

- Solubility : H-bonding capacity enhances solubility in polar solvents (e.g., DMSO, ethanol) compared to non-hydroxylated analogs .

Advanced: What computational approaches predict the biological target interactions of this compound?

Methodological Answer:

Density Functional Theory (DFT) and molecular docking (e.g., AutoDock Vina) predict:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.